molecular formula C13H20N4 B11749305 [(1-methyl-1H-pyrrol-2-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine

[(1-methyl-1H-pyrrol-2-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11749305
M. Wt: 232.32 g/mol
InChI Key: KEIARYINDAMAKP-UHFFFAOYSA-N
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Description

[(1-methyl-1H-pyrrol-2-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine is a compound that features a unique combination of pyrrole and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-methyl-1H-pyrrol-2-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazines with 1,3-diketones.

    Coupling of Pyrrole and Pyrazole Rings: The final step involves coupling the pyrrole and pyrazole rings through a suitable linker, such as a methylene bridge, using reagents like formaldehyde and a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[(1-methyl-1H-pyrrol-2-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrrole or pyrazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrrole or pyrazole derivatives.

Scientific Research Applications

[(1-methyl-1H-pyrrol-2-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of [(1-methyl-1H-pyrrol-2-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    [(1-methyl-1H-pyrrol-2-yl)methyl]amine: A simpler compound with only the pyrrole ring.

    [(1-propyl-1H-pyrazol-5-yl)methyl]amine: A simpler compound with only the pyrazole ring.

Uniqueness

[(1-methyl-1H-pyrrol-2-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine is unique due to the presence of both pyrrole and pyrazole rings, which confer distinct chemical properties and potential applications. The combination of these rings allows for a broader range of chemical reactivity and biological activity compared to compounds with only one of these rings.

Properties

Molecular Formula

C13H20N4

Molecular Weight

232.32 g/mol

IUPAC Name

1-(1-methylpyrrol-2-yl)-N-[(2-propylpyrazol-3-yl)methyl]methanamine

InChI

InChI=1S/C13H20N4/c1-3-8-17-13(6-7-15-17)11-14-10-12-5-4-9-16(12)2/h4-7,9,14H,3,8,10-11H2,1-2H3

InChI Key

KEIARYINDAMAKP-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC=N1)CNCC2=CC=CN2C

Origin of Product

United States

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